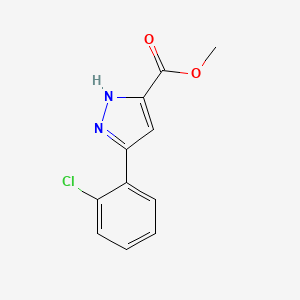

methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-11(15)10-6-9(13-14-10)7-4-2-3-5-8(7)12/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYXZSFZLTLCERD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via 2-Chlorobenzaldehyde and Hydrazine Derivatives

One common approach involves the reaction of 2-chlorobenzaldehyde with hydrazine or substituted hydrazines to form the pyrazole ring system. This method proceeds as follows:

- Step 1: Condensation of 2-chlorobenzaldehyde with hydrazine hydrate or a substituted hydrazine in a suitable solvent (e.g., ethanol or methanol) under reflux conditions to form the corresponding hydrazone intermediate.

- Step 2: Cyclization of the hydrazone intermediate to yield the pyrazole ring.

- Step 3: Esterification of the carboxylic acid group (if present) using methanol and an acid catalyst or direct use of methyl ester derivatives to obtain the methyl ester at the 5-position.

This method allows for good control over substitution patterns and yields the target compound with high purity. Reaction monitoring is typically done by thin-layer chromatography (TLC) and product confirmation by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Pyrazole Derivative Functionalization via Chlorination and Esterification

An alternative synthetic route involves the chlorination of methyl pyrazole carboxylates followed by functional group transformations:

- Step 1: Starting from methyl 1-methyl-1H-pyrazole-4-carboxylate, chlorination is performed using sulfuryl chloride to obtain methyl 3,5-dichloro-1-methyl-1H-pyrazole-4-carboxylate.

- Step 2: Further functionalization with nucleophiles such as mercapto or sulfonamide groups under mild conditions using reagents like tetrabutyl ammonium chloride and N-chlorosuccinimide.

- Step 3: Condensation reactions with carbamates or other amines to introduce desired substituents.

Although this method is more relevant to related pyrazole derivatives, it illustrates the versatility of pyrazole functionalization and can be adapted for synthesizing chlorophenyl-substituted pyrazole esters.

Multi-Step Synthesis from Pyrazole Dicarboxylic Acid Derivatives (Patent Method)

A patented method describes a multi-step synthesis starting from diethyl 1H-pyrazole-3,5-dicarboxylate derivatives:

- Step 1: Methylation of diethyl 1H-pyrazole-3,5-dicarboxylate using iodomethane in the presence of potassium carbonate in acetone to obtain diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

- Step 2: Selective hydrolysis in methanol with potassium hydroxide to form 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

- Step 3: Conversion of the carboxylic acid to acyl chloride using thionyl chloride, followed by reaction with ammonia in tetrahydrofuran (THF) to yield methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate.

- Step 4: Treatment with trifluoroacetic anhydride and triethylamine in dichloromethane (DCM) to form methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.

- Step 5: Reduction with lithium borohydride in THF/methanol to afford 3-(methylol)-1-methyl-pyrazole-5-formonitrile.

While this patent focuses on methyl 1-methyl-pyrazole derivatives, similar methodology can be adapted for preparing this compound by substituting appropriate aryl groups.

Comparative Data Table of Key Preparation Methods

| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Condensation of 2-chlorobenzaldehyde with hydrazine | 2-chlorobenzaldehyde, hydrazine | Reflux in ethanol/methanol, acid catalyst for esterification | Straightforward, good yields, scalable | Requires careful control of cyclization |

| Chlorination and functionalization of methyl pyrazole carboxylates | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Sulfuryl chloride, tetrabutyl ammonium chloride, N-chlorosuccinimide | Versatile functionalization | Multi-step, moderate complexity |

| Multi-step synthesis from pyrazole dicarboxylates (patent) | Diethyl 1H-pyrazole-3,5-dicarboxylate | Iodomethane, KOH, SOCl2, NH3, trifluoroacetic anhydride, LiBH4 | High purity, well-defined intermediates | Lengthy procedure, multiple steps |

Research Findings and Optimization Notes

- Reaction Monitoring: TLC and NMR spectroscopy are standard techniques to monitor reaction progress and confirm the formation of intermediates and final products.

- Solvent Choice: Polar aprotic solvents such as THF and DCM are preferred for acylation and reduction steps, while protic solvents like methanol are used for condensation and esterification.

- Temperature Control: Many steps require precise temperature control (0–25 °C) to avoid side reactions and improve selectivity.

- Yield Optimization: Adjusting reagent equivalents, reaction time, and purification methods (e.g., recrystallization, chromatography) enhances yield and purity.

- Safety Considerations: Use of reagents like thionyl chloride and trifluoroacetic anhydride requires appropriate handling due to their corrosive and reactive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structure allows for modifications that lead to compounds with anti-inflammatory and analgesic properties. Research indicates its potential in developing drugs targeting conditions such as arthritis and other inflammatory diseases.

Biological Activity

Studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory activities. For instance, a recent study highlighted its efficacy against various bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Agricultural Chemistry

Pesticide Development

This compound is being explored as a potential pesticide or herbicide. Its derivatives have demonstrated insecticidal activity against pests such as Aphis fabae, with some compounds achieving over 85% mortality at specific concentrations . The incorporation of the pyrazole ring enhances the biological activity of these agrochemicals, making them effective while minimizing environmental impact.

Case Study: Insecticidal Activity

A study synthesized several pyrazole derivatives and evaluated their insecticidal properties. Among them, certain compounds showed promising results comparable to commercial insecticides like imidacloprid, indicating that this compound could be a valuable scaffold for developing new agricultural products .

Material Science

Polymer Development

Research has indicated that this compound can be utilized in creating advanced materials, including polymers and coatings. Its unique chemical properties allow for the development of materials with enhanced durability and resistance to environmental factors.

| Application Area | Specific Use | Example Outcomes |

|---|---|---|

| Medicinal Chemistry | Drug synthesis | Anti-inflammatory agents |

| Agricultural Chemistry | Pesticide formulation | Effective against Aphis fabae |

| Material Science | Polymer synthesis | Enhanced material properties |

Biochemical Research

Enzyme Inhibition Studies

In biochemical research, this compound is used to study enzyme inhibition mechanisms. It can bind to specific enzymes, modulating their activity and providing insights into metabolic pathways. This research is crucial for understanding disease mechanisms and developing new therapeutic strategies.

Mechanism of Action

The mechanism of action of methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

Position and Electronic Effects

- 2-Chlorophenyl vs. 4-Chlorophenyl: Ethyl 3-(4-Chlorophenyl)-1-(2-oxo-2-phenylethyl)-1H-pyrazole-5-carboxylate (CAS: Unspecified) replaces the 2-chlorophenyl group with a 4-chlorophenyl moiety. Methyl 3-(4-(4-Bromophenoxy)phenyl)-1H-Pyrazole-5-Carboxylate (CAS: Unspecified) introduces a bromophenoxy group, increasing bulkiness and lipophilicity compared to the target compound .

Functional Group Modifications

- Nitro vs. Chloro Substituents: Methyl 3-(2-Nitrophenyl)-1H-Pyrazole-5-Carboxylate (CAS: 57446-04-5) replaces chlorine with a nitro group, which is strongly electron-withdrawing.

- Methoxy vs. Chloro Substituents :

Ester Group Modifications

- Methyl vs. Ethyl Esters: Ethyl 3-(1-(3-Methyl-4-((6-(Trifluoromethyl)Pyridin-3-yl)Methyl)-1H-Pyrrole-2-Carboxamido)Ethyl)-1H-Pyrazole-5-Carboxylate (Compound 189, MW: 450.2 g/mol) uses an ethyl ester, which may slow hydrolysis compared to the methyl ester in the target compound. The trifluoromethylpyridine group adds significant hydrophobicity .

Additional Functional Groups

- Thioureido and Heterocyclic Additions :

- Methyl 3-[3-(Ethoxycarbonyl)Thioureido]-1H-Pyrazole-5-Carboxylate introduces a thioureido group, enabling hydrogen bonding and metal coordination, which could improve binding to enzymes like urease .

- Methyl 1-(2,2,3,3-Tetrafluoropropyl)-1H-Pyrazole-5-Carboxylate (CAS: 1005586-13-9) features a fluorinated alkyl chain, enhancing metabolic resistance and blood-brain barrier penetration .

Key Physical Properties

Biological Activity

Methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on recent research findings.

Overview of Biological Activity

This compound has been studied for various biological activities, including:

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity, making it a candidate for the development of new antimicrobial agents. Studies have shown that it can inhibit the growth of several bacterial strains, including E. coli and S. aureus .

- Anti-inflammatory Effects : Research indicates that this compound may function as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Notably, it has been compared to traditional anti-inflammatory drugs in terms of efficacy .

- Anticancer Activity : this compound has demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116. Its mechanism involves inducing cell cycle arrest and apoptosis in these cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound binds to enzymes such as COX-1 and COX-2, leading to decreased production of pro-inflammatory mediators .

- Cell Cycle Modulation : Studies have shown that treatment with this compound can induce cell cycle arrest at the G1 and G2/M phases in cancer cells, effectively halting their proliferation .

Table 1: Summary of Biological Activities

Detailed Findings

- Antimicrobial Studies : A study demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential therapeutic applications in treating bacterial infections .

- Anti-inflammatory Mechanism : In vitro assays revealed that the compound effectively reduced inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

- Cytotoxicity Against Cancer Cells : this compound was tested against various cancer cell lines, showing IC50 values indicating potent cytotoxicity. For instance, it displayed an IC50 of 0.39 µM against HCT116 cells, highlighting its potential as an anticancer drug candidate .

Q & A

Q. What are the established synthetic routes for methyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate, and what are the critical reaction conditions?

The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared by reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and substituted phenylhydrazines under reflux conditions. Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid derivative, which can be re-esterified to obtain the methyl ester . Key factors include temperature control (reflux), stoichiometric ratios of reactants, and purification via recrystallization or chromatography.

Q. What analytical techniques are recommended for characterizing this compound and confirming its purity?

Common techniques include:

- X-ray crystallography for unambiguous structural determination (e.g., bond lengths, angles) .

- Spectroscopy : NMR (¹H/¹³C) for functional group and substituent analysis, IR for carbonyl and aromatic C-H stretching, and UV-Vis for electronic transitions.

- Chromatography : HPLC or GC-MS to assess purity (>95% by GC) .

- Elemental analysis to verify empirical formulas.

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should include:

- Thermal analysis (TGA/DSC) to determine decomposition temperatures (e.g., decomposition above 150°C releases CO, NOx, and HCl) .

- Hygroscopicity tests under controlled humidity.

- Long-term storage trials at 4°C (dry, inert atmosphere) with periodic HPLC analysis to monitor degradation.

Advanced Research Questions

Q. What pharmacological activities have been reported for structurally similar pyrazole derivatives, and how can these guide experimental design?

Pyrazole analogs exhibit antitumor, antimicrobial, and anti-inflammatory activities. For example:

- Antitumor assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Mechanistic studies : Molecular docking to identify protein targets (e.g., COX-2 inhibition for anti-inflammatory activity) .

Q. How do substituents (e.g., 2-chlorophenyl, trifluoromethyl) influence the compound’s bioactivity and reactivity?

- Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance electrophilic reactivity and metabolic stability. The 2-chlorophenyl moiety increases lipophilicity, improving membrane permeability .

- Steric effects : Bulky substituents at the 3-position may hinder enzymatic degradation but reduce binding affinity. SAR studies via systematic substitution (e.g., replacing -Cl with -OCH₃) can optimize activity .

Q. What methodologies are used to resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation times, cell densities).

- Cross-species testing : Compare results in human vs. animal cell lines.

- Meta-analysis : Aggregate data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Q. How can researchers prepare and characterize salts or co-crystals of this compound to modify its physicochemical properties?

- Salt formation : React with inorganic bases (e.g., NaOH) or organic amines. Characterize via PXRD to confirm crystallinity and DSC for melting point shifts .

- Co-crystallization : Screen with co-formers (e.g., succinic acid) using solvent evaporation. Monitor stability via accelerated aging tests (40°C/75% RH) .

Q. What safety protocols are recommended given the limited toxicological data for this compound?

- Acute toxicity : Follow OECD Guideline 423 (acute oral toxicity in rodents) with incremental dosing.

- Environmental precautions : Avoid drainage contamination; use inert absorbents (e.g., vermiculite) for spills .

- PPE : Gloves, lab coats, and fume hoods during synthesis/handling .

Methodological Guidance

- Experimental design for antimicrobial studies : Include positive controls (e.g., ampicillin), negative controls (solvent-only), and triplicate samples. Use microdilution assays for MIC determination .

- Crystallography data collection : Use Mo-Kα radiation (λ = 0.71073 Å) and refine structures via SHELXL. Report R-factors and H-bonding networks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.